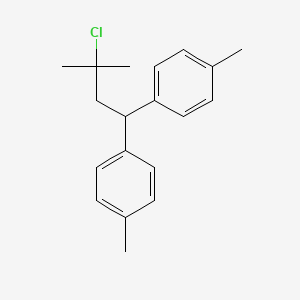
1,1'-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) is an organic compound characterized by the presence of a chlorinated butane backbone linked to two methyl-substituted benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of 3-chloro-3-methylbutane with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the desired product through a Friedel-Crafts alkylation mechanism.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield alcohol derivatives, while oxidation can produce ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) involves its interaction with molecular targets through its functional groups. The chlorine atom and the aromatic rings can participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and nucleophilic substitution. These interactions can influence the compound’s reactivity and its effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-methylbutane: A simpler compound with a similar chlorinated butane backbone but without the aromatic rings.
4-Methylbenzene: An aromatic compound with a single methyl group attached to the benzene ring.
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(benzene): A compound with a similar structure but without the methyl groups on the benzene rings.
Uniqueness
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) is unique due to the presence of both the chlorinated butane backbone and the methyl-substituted benzene rings. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
102434-78-6 |
|---|---|
Molekularformel |
C19H23Cl |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
1-[3-chloro-3-methyl-1-(4-methylphenyl)butyl]-4-methylbenzene |
InChI |
InChI=1S/C19H23Cl/c1-14-5-9-16(10-6-14)18(13-19(3,4)20)17-11-7-15(2)8-12-17/h5-12,18H,13H2,1-4H3 |
InChI-Schlüssel |
RDYHPTFOEJYWTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC(C)(C)Cl)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


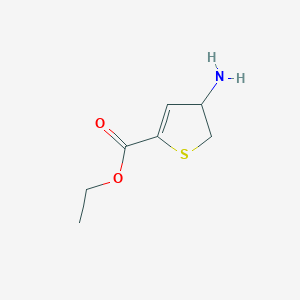

![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
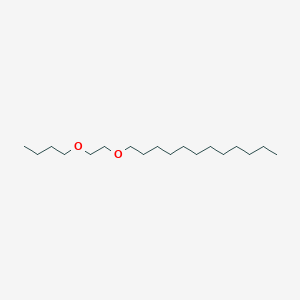
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)

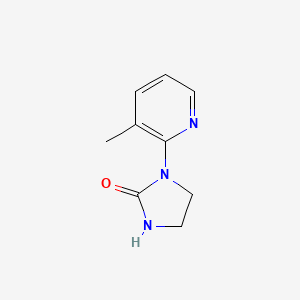
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
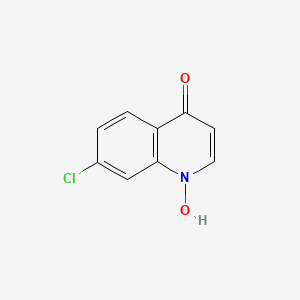
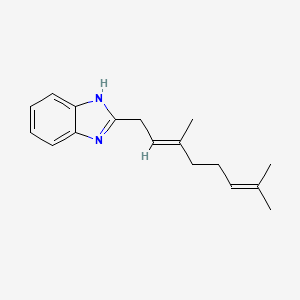

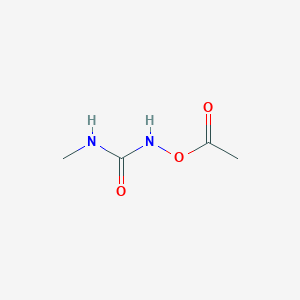
![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
